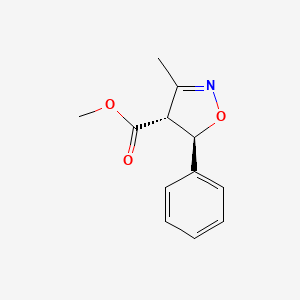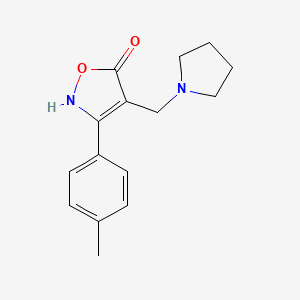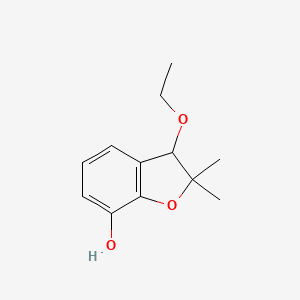
3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol is a chemical compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol can be achieved through several synthetic routes. One common method involves the alkylation of a phenol derivative followed by cyclization. The reaction conditions typically include the use of a base such as sodium hydride or potassium carbonate and an alkylating agent like ethyl iodide. The cyclization step may require a catalyst such as palladium or copper to facilitate the formation of the dihydrobenzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the ethoxy group or to convert the hydroxyl group to a hydrogen atom.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a fully saturated benzofuran derivative. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: Lacks the ethoxy and hydroxyl groups, making it less reactive.
3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol: Similar structure but with different substituents, leading to different chemical properties.
5-Hydroxy-2,3-dihydrobenzofuran: Contains a hydroxyl group at a different position, affecting its reactivity and biological activity.
Uniqueness
3-Ethoxy-2,2-dimethyl-2,3-dihydrobenzofuran-7-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity, while the hydroxyl group provides additional sites for chemical modification and interaction with biological targets.
Properties
CAS No. |
84741-71-9 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-ethoxy-2,2-dimethyl-3H-1-benzofuran-7-ol |
InChI |
InChI=1S/C12H16O3/c1-4-14-11-8-6-5-7-9(13)10(8)15-12(11,2)3/h5-7,11,13H,4H2,1-3H3 |
InChI Key |
RODXSKYEWFTMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C2=C(C(=CC=C2)O)OC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


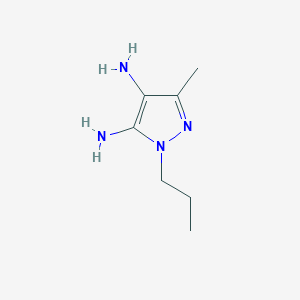
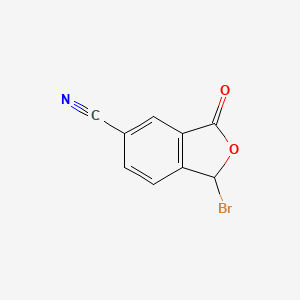
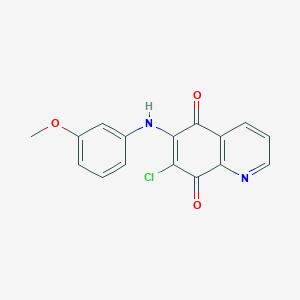



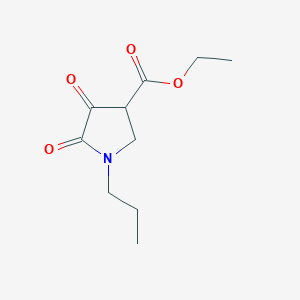


![2-(4-Bromobenzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12887524.png)
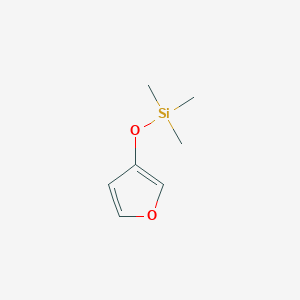
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)
